molecular formula C9H17NO4S B13456050 tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate

tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate

Cat. No.: B13456050
M. Wt: 235.30 g/mol
InChI Key: DFXMOFQFGNFDGT-FNORWQNLSA-N
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Description

Chemical Structure:
tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate (CAS: 1269973-66-1) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an allyl chain terminated with a methylsulfonyl (-SO₂CH₃) moiety. The E-configuration of the double bond is critical for its reactivity and biological interactions .

Synthesis:
The compound is synthesized via a Horner-Wadsworth-Emmons reaction. Diethyl ((methylsulfonyl)methyl)phosphonate reacts with tert-butyl (2-oxoethyl)carbamate in the presence of methylmagnesium bromide, yielding the target compound with high stereoselectivity for the E-isomer . Alternative routes involve oxidation of tert-butyl (E)-(3-(methylthio)allyl)carbamate using m-CPBA, followed by further oxidation to the sulfonyl derivative .

Applications:
This compound serves as a key intermediate in synthesizing covalent inhibitors, such as DCA–VS (a cysteine protease inhibitor), due to the electrophilic nature of the methylsulfonyl group, which facilitates Michael addition reactions with biological thiols .

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

tert-butyl N-[(E)-3-methylsulfonylprop-2-enyl]carbamate

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)10-6-5-7-15(4,12)13/h5,7H,6H2,1-4H3,(H,10,11)/b7-5+

InChI Key

DFXMOFQFGNFDGT-FNORWQNLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/S(=O)(=O)C

Canonical SMILES

CC(C)(C)OC(=O)NCC=CS(=O)(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Carbamate Group Reactivity

The tert-butyl carbamate group serves as a protective group for amines and participates in key transformations:

Deprotection Under Acidic Conditions

The tert-butyl group is cleaved under acidic conditions to regenerate free amines. For example:

  • Reagent : 50% trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Mechanism : Protonation of the carbamate oxygen followed by elimination of isobutylene and CO₂, yielding the corresponding amine .

text
Reaction: tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate + TFA → (E)-(3-(methylsulfonyl)allyl)amine + isobutylene + CO₂

Nucleophilic Substitution

The carbamate’s oxygen can act as a nucleophile in alkylation or acylation reactions, though steric hindrance from the tert-butyl group limits reactivity .

Allyl Moiety Reactivity

The (E)-configured allyl group enables stereoselective transformations:

-Sigmatropic Rearrangements

The methylsulfonyl group stabilizes sulfur ylides, facilitating -sigmatropic rearrangements. For example:

  • Conditions : Deprotonation with a strong base (e.g., NaH) generates a ylide intermediate, which rearranges to form substituted products .

Reaction ComponentRole
Allyl methylsulfonyl groupStabilizes ylide via electron withdrawal
Base (e.g., NaH)Deprotonates to form ylide

Electrophilic Additions

The allyl system undergoes regioselective additions (e.g., epoxidation, halogenation) at the α,β-unsaturated position due to electron-withdrawing effects of the methylsulfonyl group.

Methylsulfonyl Group Participation

The –SO₂Me group enhances electrophilicity and directs reactivity:

Nucleophilic Aromatic Substitution

In derivatives where the allyl group is conjugated to an aromatic ring (e.g., tert-butyl (3-(methylsulfonyl)phenyl)carbamate), the sulfonyl group activates the ring for nucleophilic attack at the meta position .

Radical Reactions

The methylsulfonyl group can stabilize radical intermediates, enabling participation in chain-transfer reactions or polymerizations under UV initiation.

Cross-Coupling Reactions

The allyl moiety engages in transition-metal-catalyzed couplings:

Reaction TypeCatalyst SystemProducts
Heck CouplingPd(OAc)₂, PPh₃Substituted alkenes
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl or heteroaryl derivatives

Key Notes :

  • The E-configuration of the allyl group is retained in coupling products .

  • Methylsulfonyl groups may require protection to prevent side reactions .

Biological Activity and Covalent Modification

In medicinal chemistry, this compound inhibits proteases via covalent adduct formation:

  • Target : Protease active sites (e.g., TEV protease)

  • Mechanism : Nucleophilic attack by the protease’s catalytic residue (e.g., cysteine) on the carbamate carbonyl, forming a stable acyl-enzyme complex .

Inhibition Data :

ProteaseIC₅₀ (μM)Conditions
TEV Protease0.731 h preincubation

Thermal and Oxidative Stability

  • Thermal Decomposition : Above 200°C, the carbamate decomposes to release CO₂ and tert-butanol.

  • Oxidative Resistance : The methylsulfonyl group confers stability against common oxidants (e.g., H₂O₂, KMnO₄) .

Scientific Research Applications

tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate is a chemical compound with a unique structure including a tert-butyl group, an allyl moiety, and a methylsulfonyl functional group. Its molecular formula is C9H17NO4S and it has a molecular weight of approximately 233.32 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to the presence of the methylsulfonyl group, which can enhance biological activity and solubility.

Potential Applications

This compound has potential applications in various fields:

  • Organic Synthesis The compound can be employed as a building block in the synthesis of more complex molecules.
  • Medicinal Chemistry The methylsulfonyl group can enhance biological activity and solubility.
  • Material Science The compound can be used in advanced materials synthesis.

Interaction Studies

Interaction studies involving this compound could focus on:

  • Exploring its reactivity with various nucleophiles and electrophiles.
  • Evaluating its potential as a ligand in metal-catalyzed reactions.
  • Assessing its ability to modulate enzyme activity.

Structural Features and Unique Aspects

Compound NameStructure FeaturesUnique Aspects
tert-Butyl carbamateContains a tert-butyl and carbamate moietyWidely used as a protecting group in organic synthesis
tert-Butyl (3-oxocyclopentyl)carbamateContains a cyclopentane ringPotential applications in medicinal chemistry
tert-Butyl methyl(3-oxopropyl)carbamateFeatures a propyl chainDifferent alkyl chain affects biological activity
tert-Butyl (4-ethynylphenyl)carbamateIncorporates an ethynyl groupNotable for its use in advanced materials synthesis
tert-Butyl (1-cyclopropyl-3(methylsulfonyl)allyl)carbamateContains both cyclopropane and sulfonamide groupsPotentially enhanced biological activities due to unique structure

Mechanism of Action

The mechanism of action of tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate involves the formation of stable carbamate linkages. These linkages are resistant to hydrolysis under physiological conditions, making the compound useful as a protecting group in peptide synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

Structural Analogs with Varying Sulfur Oxidation States

Compound Name Structure Features Synthesis Method Key Physical Data/Reactivity Applications
tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate -SO₂CH₃, E-configuration Horner-Wadsworth-Emmons reaction $ ^1H $ NMR (CDCl₃): δ 3.24 (s, 3H, SO₂CH₃), 1.41 (t, 6H, tert-butyl) Covalent inhibitor synthesis
tert-Butyl (E)-(3-(methylsulfinyl)allyl)carbamate -SOCH₃, E-configuration m-CPBA oxidation of methylthio analog Higher polarity than sulfonyl analog; $ ^1H $ NMR: δ 2.6 (s, 3H, SOCH₃) Intermediate for sulfonyl derivatives
tert-Butyl (E)-(3-(methylthio)allyl)carbamate -SCH₃, E-configuration Thioether formation via nucleophilic substitution Lower oxidation state; prone to oxidation Precursor for sulfinyl/sulfonyl compounds

Key Differences :

  • Reactivity : The methylsulfonyl group (-SO₂CH₃) enhances electrophilicity compared to sulfinyl (-SOCH₃) or thio (-SCH₃) groups, making it more reactive in covalent bonding with cysteine residues .
  • Synthetic Utility : Sulfinyl derivatives require controlled oxidation conditions, whereas sulfonyl compounds are stable and used directly in inhibitor synthesis .

Analogs with Modified Allyl Substituents

Compound Name Structure Features Synthesis Method Key Properties Applications
tert-Butyl (S,E)-(1-cyclopropyl-3-(methylsulfonyl)allyl)carbamate (CAS: 3026089-41-5) Cyclopropyl group at C1, -SO₂CH₃, E-configuration Cyclopropanation via transition metal catalysis Enhanced steric hindrance; altered conformational flexibility Probing steric effects in inhibitor design
tert-Butyl (E)-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate (CAS: 468060-28-8) Boronate ester at C3, -B(O)(C₄H₁₂) Suzuki-Miyaura coupling precursor Enables cross-coupling reactions; $ ^1H $ NMR: δ 1.3 (s, 12H, Bpin) Intermediate for aryl/heteroaryl derivatization

Key Differences :

  • Functional Groups : Boronate esters enable cross-coupling reactions, expanding utility in drug discovery, while cyclopropyl groups modulate steric and electronic properties .
  • Biological Relevance : Cyclopropyl analogs may improve target selectivity by restricting conformational freedom .

Aromatic and Heterocyclic Carbamate Derivatives

Compound Name Structure Features Synthesis Method Key Properties Applications
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS: 1909319-84-1) Aromatic ring with -NH₂ and -CH₃ substituents Reductive amination followed by Boc protection High purity (≥95%); white crystalline solid Pharmaceutical lead optimization
tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate Fluorobenzyl group, ethyl carbamate backbone Schiff base formation followed by NaBH₄ reduction Enhanced lipophilicity; $ ^1H $ NMR: δ 7.3 (d, 2H, Ar-F) Antimicrobial agent development

Key Differences :

  • Aromatic Interactions : Fluorinated or aminated aromatic rings enhance binding to hydrophobic pockets in enzymes .
  • Synthetic Flexibility : Reductive amination and Schiff base reactions allow modular derivatization .

Biological Activity

tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate is a chemical compound that has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This compound features a tert-butyl group, an allyl moiety, and a methylsulfonyl functional group, which may enhance its biological activity and solubility. The molecular formula for this compound is C₁₁H₁₅NO₃S, with a molecular weight of approximately 233.32 g/mol.

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as a potential therapeutic agent against neurodegenerative diseases, particularly Alzheimer's disease (AD). Its structural components suggest possible interactions with key biological targets involved in neuroprotection and cellular signaling.

Research indicates that compounds similar to this compound can exert protective effects on neuronal cells by:

  • Inhibition of Amyloid Beta Aggregation : Compounds with similar structures have shown the ability to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This inhibition can reduce neurotoxicity and improve cell viability in the presence of amyloid beta .
  • Antioxidant Activity : The presence of the methylsulfonyl group may confer antioxidant properties, helping to mitigate oxidative stress in neuronal cells.
  • Enzyme Inhibition : Some studies have demonstrated that related compounds can act as inhibitors of enzymes such as β-secretase and acetylcholinesterase, which are crucial in the metabolism of amyloid precursor protein and neurotransmitter regulation .

Case Studies

Recent studies have explored the effects of related compounds on astrocyte cell viability when exposed to amyloid beta 1-42. For instance:

  • In Vitro Studies : In one study, a compound structurally related to this compound was tested for its ability to protect astrocytes from amyloid-induced toxicity. Results showed a significant increase in cell viability when treated with the compound alongside amyloid beta compared to controls .
  • In Vivo Models : Further investigations using scopolamine-induced models of Alzheimer's disease revealed that treatment with related compounds resulted in decreased levels of amyloid beta and improved cognitive function, although the efficacy varied based on bioavailability and dosage .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Study FocusFindingsReference
Amyloid Beta AggregationInhibition observed, leading to reduced neurotoxicity
Cell Viability in AstrocytesSignificant increase in viability when treated with related compounds
Enzyme InhibitionModerate inhibition of β-secretase and acetylcholinesterase
Neuroprotective EffectsEnhanced protection against oxidative stress and inflammation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate, and how can oxidation steps be optimized?

  • Synthesis Pathway : The compound can be synthesized via a multi-step process starting from (E)-(3-(methylthio)allyl)carbamate. Key steps include:

  • Step 1 : Oxidation of the methylthio group to methylsulfinyl using m-CPBA in dichloromethane (67% yield) .
  • Step 2 : Further oxidation of the sulfinyl intermediate to sulfonyl, likely requiring stronger oxidizing agents like oxone or hydrogen peroxide (method inferred from analogous protocols).
  • Step 3 : Boc deprotection under acidic conditions to yield the final amine derivative .
    • Optimization Tips : Monitor reaction progress using TLC or LC-MS. For sulfonyl group formation, adjust reaction time and temperature to avoid over-oxidation.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • 1H/13C NMR :

  • The E-configuration of the allyl group results in distinct coupling constants (J = 12–16 Hz for trans protons) .
  • Sulfonyl groups (SO2) appear as deshielded signals in 13C NMR (~50–55 ppm for methylsulfonyl) .
    • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (C9H17NO4S; calc. 235.09 g/mol) and fragmentation patterns consistent with Boc cleavage.
    • IR Spectroscopy : Confirm the presence of carbamate (C=O stretch ~1700 cm⁻¹) and sulfonyl (S=O stretches ~1300–1150 cm⁻¹) .

Q. What are the recommended handling and storage protocols to ensure compound stability?

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Avoid strong acids/bases, which may hydrolyze the carbamate .
  • Storage : Store under inert gas (N2/Ar) at –20°C in airtight, light-resistant containers. Monitor for decomposition via periodic NMR analysis .

Advanced Research Questions

Q. How does the E-configuration of the allyl group influence reactivity in nucleophilic additions or cycloadditions?

  • The E-configuration imposes steric constraints, directing nucleophiles to attack the less hindered α-position of the allyl system. This stereoelectronic effect is critical in Diels-Alder reactions or Michael additions, where regioselectivity impacts product distribution .
  • Methodological Insight : Use computational modeling (DFT) to predict transition-state geometries and validate with experimental kinetics.

Q. How can researchers address challenges in diastereoselective reactions involving this carbamate?

  • Challenges : Competing pathways may arise due to the sulfonyl group’s electron-withdrawing effects, altering reaction kinetics.
  • Solutions :

  • Employ chiral catalysts (e.g., organocatalysts or metal complexes) to enforce stereocontrol .
  • Optimize solvent polarity (e.g., switch from DCM to THF) to stabilize intermediates .
    • Validation : Use X-ray crystallography or NOE NMR to confirm stereochemical outcomes .

Q. What are the potential applications of this compound in developing covalent enzyme inhibitors?

  • Mechanistic Insight : The methylsulfonyl allyl group can act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes (e.g., viral proteases) .
  • Case Study : In chikungunya virus research, analogous vinyl sulfones inhibit the P2 cysteine protease via thiol-Michael adduct formation .
  • Methodology :

  • Screen inhibitory activity using fluorogenic substrates.
  • Validate covalent modification via LC-MS/MS or X-ray crystallography .

Data Contradictions and Troubleshooting

  • Oxidation State Ambiguity : reports sulfinyl intermediates, but the target compound requires sulfonyl. Cross-validate oxidation conditions with independent sources (e.g., using oxone instead of m-CPBA for full oxidation).
  • Stereochemical Stability : If unexpected diastereomers form during reactions, re-evaluate reaction conditions (e.g., temperature, light exposure) and confirm starting material configuration via NOE experiments .

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